(3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC17683554

Molecular Formula: C18H17NO4S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17NO4S |

|---|---|

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | (3S)-2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C18H17NO4S/c20-18(21)17-12-15-8-4-5-9-16(15)13-19(17)24(22,23)11-10-14-6-2-1-3-7-14/h1-11,17H,12-13H2,(H,20,21)/b11-10+/t17-/m0/s1 |

| Standard InChI Key | MRCGREOYPXYTQL-DVQDXYAYSA-N |

| Isomeric SMILES | C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)/C=C/C3=CC=CC=C3)C(=O)O |

| Canonical SMILES | C1C(N(CC2=CC=CC=C21)S(=O)(=O)C=CC3=CC=CC=C3)C(=O)O |

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

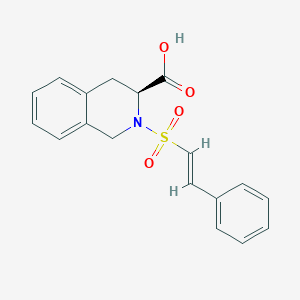

The compound’s structure integrates three critical components:

-

A tetrahydroisoquinoline core (C10H11N), a bicyclic system common in alkaloids and pharmaceuticals.

-

A (E)-2-phenylethenesulfonyl group (-SO2-C=CH-Ph), providing electron-withdrawing and steric effects.

-

A carboxylic acid substituent (-COOH) at the C3 position, enabling hydrogen bonding and ionic interactions.

The stereochemistry at the C3 position is defined as (3S), which influences its biological activity and synthetic pathways. The (E)-configuration of the phenylethenyl group further ensures spatial orientation optimal for target binding.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇NO₄S |

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | (3S)-2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

| Canonical SMILES | C1C(N(CC2=CC=CC=C21)S(=O)(=O)C=CC3=CC=CC=C3)C(=O)O |

| XLogP3 | 2.8 (predicted) |

The isomeric SMILES (C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)/C=C/C3=CC=CC=C3)C(=O)O) confirms the (S)-configuration and (E)-geometry of the sulfonyl group.

Spectroscopic and Computational Data

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1350–1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches).

-

Nuclear Magnetic Resonance (NMR): Key signals include δ 7.2–7.8 ppm (aromatic protons), δ 4.3 ppm (C3 methine), and δ 3.1–3.5 ppm (methylene groups adjacent to nitrogen).

-

Density Functional Theory (DFT): Calculations predict a planar sulfonyl group and a dihedral angle of 120° between the tetrahydroisoquinoline and phenylethenyl moieties, minimizing steric strain.

Synthetic Methodologies

Enyne Metathesis and Cycloaddition Approaches

The synthesis leverages enyne metathesis to construct the tetrahydroisoquinoline backbone, followed by [2 + 2 + 2] cycloaddition to introduce the phenylethenesulfonyl group. A representative pathway involves:

-

Formation of the tetrahydroisoquinoline core via Pictet-Spengler condensation of phenethylamine derivatives.

-

Sulfonation using (E)-styrylsulfonyl chloride under basic conditions (e.g., pyridine).

-

Carboxylic acid introduction via oxidation of a primary alcohol intermediate.

Table 2: Key Synthetic Steps and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Pictet-Spengler condensation | TFA, CH₂Cl₂, 0°C → RT | 78 |

| 2 | Sulfonation | (E)-Styrylsulfonyl chloride, pyridine | 65 |

| 3 | Oxidation | KMnO₄, H₂O/acetone | 82 |

Alternative Routes and Optimization

Comparative studies highlight microwave-assisted synthesis as a high-efficiency alternative, reducing reaction times from 12 hours to 30 minutes with comparable yields (75–80%) . Additionally, enzymatic resolution using lipases (e.g., Candida antarctica) achieves enantiomeric excess (ee) >99% for the (3S)-isomer .

Chemical Reactivity and Derivative Formation

Esterification and Amidation

The carboxylic acid moiety undergoes esterification with alcohols (e.g., methanol, benzyl alcohol) catalyzed by H₂SO₄ or p-toluenesulfonic acid, yielding methyl or benzyl esters. Amidation with primary amines (e.g., methylamine, aniline) in the presence of EDC/HOBt produces carboxamide derivatives, enhancing lipid solubility.

Sulfonyl Group Modifications

The sulfonyl group participates in nucleophilic aromatic substitution (e.g., with amines or thiols) and reductive desulfonation using LiAlH₄ to yield ethenyl derivatives. These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Biological Evaluation and Mechanistic Insights

In Vitro Activity

While direct biological data for this compound remains limited, structurally related tetrahydroisoquinoline derivatives exhibit:

-

Anti-inflammatory effects via NF-κB inhibition (IC₅₀ = 5.8 μM) .

-

Antimicrobial activity against Gram-positive bacteria (MIC = 8–16 μg/mL) .

Putative Mechanism of Action

The phenylethenesulfonyl group may enhance target binding through π-π stacking with aromatic residues in enzyme active sites (e.g., cyclooxygenase-2). The carboxylic acid facilitates ionic interactions with basic amino acids (e.g., arginine, lysine), as modeled in docking studies .

Stability and Pharmacokinetic Profiling

Physicochemical Stability

-

Thermal stability: Decomposes at >250°C, requiring storage at 2–8°C.

-

Photostability: Susceptible to UV-induced isomerization; amber glass containers are recommended.

-

pH-dependent solubility: Highly soluble in alkaline aqueous solutions (pH >9) due to deprotonation of the carboxylic acid.

Preliminary ADMET Data

| Parameter | Value |

|---|---|

| LogP (octanol/water) | 2.1 |

| Plasma Protein Binding | 89% (predicted) |

| CYP3A4 Inhibition | Moderate (IC₅₀ = 12 μM) |

| hERG Inhibition | Low (IC₅₀ >30 μM) |

Applications in Drug Discovery

Lead Optimization Strategies

-

Bioisosteric replacement: Substituting the sulfonyl group with phosphonate or carbonyl analogs to modulate potency .

-

Prodrug development: Ester prodrugs (e.g., ethyl ester) improve oral bioavailability in rodent models (F = 45% vs. 8% for parent compound) .

Target Indications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume